Methyl 2-(4-methylpyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methylpyridin-3-yl)propanoate typically involves the reaction of 2,4-dimethylpyridine with n-butyllithium in 2-methyltetrahydrofuran at low temperatures, followed by the addition of diethyl carbonate and methyl iodide . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(4-methylpyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-amino-3-(4-methylpyridin-3-yl)propanoate: This compound contains an amino group, making it different in terms of reactivity and applications.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(4-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-11-6-9(7)8(2)10(12)13-3/h4-6,8H,1-3H3 |
InChI Key |
WNBYRLDLLIJVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.